molecular formula C7H6N4O2 B031175 2,4(1H,3H)-Pteridinedione, 6-methyl- CAS No. 13401-19-9

2,4(1H,3H)-Pteridinedione, 6-methyl-

Cat. No.: B031175
CAS No.: 13401-19-9
M. Wt: 178.15 g/mol
InChI Key: WJYWPPGNIKDDQP-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pteridinedione, 6-methyl- is a heterocyclic compound with a bicyclic structure consisting of fused pyrimidine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pteridinedione, 6-methyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of appropriate pyrimidine derivatives with formamide under controlled conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of 2,4(1H,3H)-Pteridinedione, 6-methyl- may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic agents and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pteridinedione, 6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

2,4(1H,3H)-Pteridinedione, 6-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pteridinedione, 6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-methyl-1H-pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-3-2-8-5-4(9-3)6(12)11-7(13)10-5/h2H,1H3,(H2,8,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYWPPGNIKDDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347900
Record name 6-Methyl-2,4(1H,3H)-pteridinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13401-19-9
Record name 6-Methyl-2,4(1H,3H)-pteridinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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